
Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(cyanomethyl)-2-oxocyclopentanecarboxylate is a chemical compound with the molecular formula C10H13NO3 . It is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, such as Ethyl 1-(cyanomethyl)-2-oxocyclopentanecarboxylate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Ethylene Biosynthesis and Plant Research
Ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate is implicated in research focusing on ethylene biosynthesis, a critical plant hormone involved in various physiological processes. For instance, an integrated set of protocols for analyzing ethylene biosynthesis components in plants emphasizes the role of related metabolites and enzyme activities (Bulens et al., 2011). This research contributes to a deeper understanding of plant growth, fruit ripening, and response to environmental stress.
Organic Synthesis and Chemical Reactions
In organic chemistry, this compound serves as a precursor or intermediary in synthesizing various organic compounds. A study demonstrates its role in stereoselective iodine atom transfer [3 + 2] cycloaddition reactions with alkenes, producing functionalized cyclopentane derivatives (Kitagawa et al., 2004). Another example is its use in copper(I)-catalyzed C-N, C-O, and C-S coupling reactions as a novel, efficient, and versatile ligand, highlighting its utility in creating a variety of N-arylamides, aryl ethers, and thioethers (Lv & Bao, 2007).
Polymer Chemistry Applications
The compound also finds applications in polymer chemistry, where it is involved in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. This process, facilitated by horseradish peroxidase in the presence of cyclodextrine, results in the formation of cross-linked oligomers (Pang, Ritter & Tabatabai, 2003). Such methodologies contribute to the development of new materials with potential applications in various industries.
Enzyme Inhibition and Biological Studies
Further, research into the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates showcases the compound's role in producing inhibitors for enzymes such as carbonic anhydrases and acetylcholinesterase. These studies are crucial for understanding biological processes and developing pharmaceuticals (Machado et al., 2011).
Mechanism of Action
properties
IUPAC Name |
ethyl 1-(cyanomethyl)-2-oxocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9(13)10(6-7-11)5-3-4-8(10)12/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJCJDQOARRSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

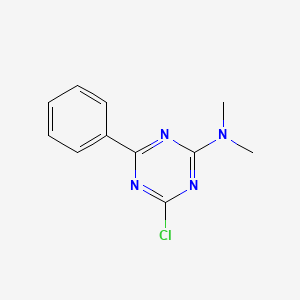
![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742791.png)
![[(1R,3S)-3-(Azidomethyl)cyclohexyl]methanamine](/img/structure/B2742793.png)

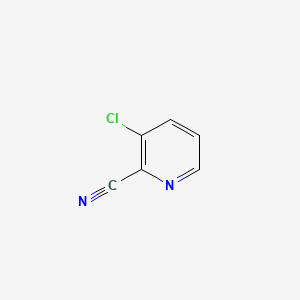
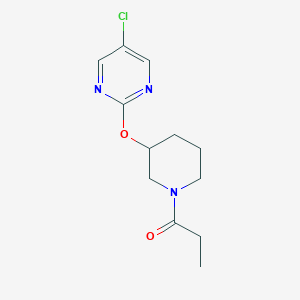
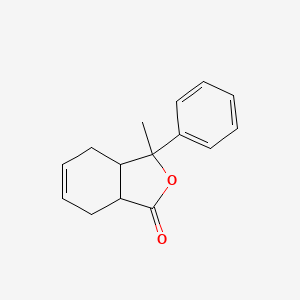
![4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742800.png)

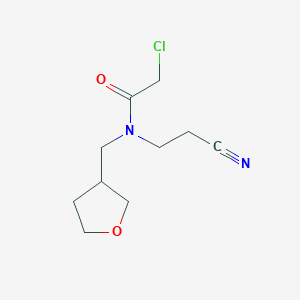
![3-(4-bromophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2742804.png)
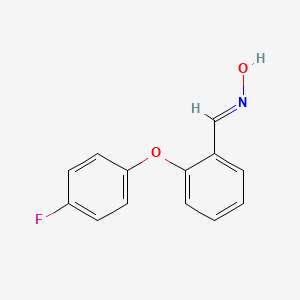
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742807.png)
![2-(4-Bromophenyl)-4-[4-(furan-2-carbonyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2742808.png)